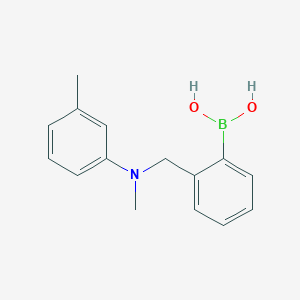

N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine

Description

N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine (systematic name: (2-{[Methyl(3-methylphenyl)amino]methyl}phenyl)boronic acid) is a boron-containing aromatic amine with the molecular formula C₁₅H₁₈BNO₂ and an average molecular mass of 255.126 g/mol . Its structure features a boronic acid (-B(OH)₂) group attached to a benzylamine scaffold substituted with a methyl group at the meta position of the aryl ring. This compound is identified by multiple identifiers, including ChemSpider ID 3407700, RN MFCD08445542, and MDL number this compound .

Boronic acids are widely recognized for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.

Properties

CAS No. |

436845-46-4 |

|---|---|

Molecular Formula |

C15H18BNO2 |

Molecular Weight |

255.12 g/mol |

IUPAC Name |

[2-[(N,3-dimethylanilino)methyl]phenyl]boronic acid |

InChI |

InChI=1S/C15H18BNO2/c1-12-6-5-8-14(10-12)17(2)11-13-7-3-4-9-15(13)16(18)19/h3-10,18-19H,11H2,1-2H3 |

InChI Key |

WNZUWEHMTXCSPU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1CN(C)C2=CC=CC(=C2)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine typically involves the reaction of 2-bromobenzyl alcohol with N-methyl-M-tolylamine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then treated with a boronic acid derivative to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the boronic acid group to an alcohol.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in Suzuki-Miyaura reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of fluorescent sensors for detecting saccharides and other biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and diagnostic tools. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be detected using various analytical techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine with structurally or functionally related compounds, emphasizing synthesis, functional groups, and applications:

Key Comparisons:

Functional Groups and Reactivity

- The target compound’s boronic acid group distinguishes it from N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which instead features an N,O-bidentate directing group . The latter is tailored for coordinating transition metals (e.g., Pd) to facilitate C–H activation, whereas boronic acids typically participate in cross-coupling or serve as recognition motifs .

- Compared to simpler arylboronic acids (e.g., phenylboronic acid), the target compound’s bulky benzylamine substituent may sterically hinder reactivity but enhance selectivity in coupling reactions.

Synthetic Accessibility The benzamide derivative in is synthesized via amide coupling between 3-methylbenzoyl chloride and an amino alcohol, a straightforward route under mild conditions . In contrast, the target compound’s synthesis likely requires boronation of a pre-functionalized benzylamine precursor, a process sensitive to moisture and oxidation .

Applications

- This compound is hypothesized to act as a boron delivery agent in drug development or as a ligand precursor in catalysis, though specific studies are absent in the evidence.

- The benzamide compound in has demonstrated utility in C–H functionalization , a critical step in synthesizing complex pharmaceuticals .

Physicochemical Properties

- While ADMET data are unavailable for the target compound, boronic acids generally exhibit moderate solubility in polar solvents and pH-dependent stability. In contrast, benzamide derivatives often show improved aqueous solubility due to hydrogen-bonding capacity .

Research Findings and Data Gaps

- Structural Characterization : The target compound’s molecular formula and identifiers are well-documented , but spectroscopic data (e.g., NMR, X-ray crystallography) are lacking in the provided evidence.

- Comparative Studies : Direct comparisons with other boronic acid derivatives (e.g., ortho- or para-substituted analogs) are needed to evaluate electronic and steric effects on reactivity.

Biological Activity

N-(2-Dihydroxyborylbenzyl)-N-methyl-M-tolylamine is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various research studies and resources.

Chemical Structure and Properties

- Molecular Formula : C15H18BNO2

- CAS Number : 4197349

- IUPAC Name : this compound

The compound features a boronic acid moiety, which is known for its ability to interact with diols and sugars, making it a candidate for various biochemical applications.

1. Antioxidant Activity

Research indicates that compounds containing boron can exhibit antioxidant properties. The presence of the boronic acid group in this compound suggests potential for scavenging free radicals, thereby protecting cells from oxidative stress.

2. Fluorescence-Based Detection

Studies have highlighted the use of this compound in fluorescence-based detection systems. The interactions between the boronic acid moiety and diols can lead to significant changes in fluorescence, allowing for sensitive detection of biomolecules such as sugars in biological samples .

3. Membrane Interaction Studies

The compound has been investigated for its interaction with lipid membranes. Research has shown that boronic acids can alter membrane properties and facilitate the transport of ions and other small molecules across lipid bilayers. This property may have implications for drug delivery systems and biosensors .

Case Study 1: Membrane Dynamics

A study explored the effects of this compound on model lipid membranes. The results indicated that the compound could disrupt membrane integrity, which was quantified through fluorescence microscopy techniques. This disruption was attributed to the unique interactions between the boronic acid group and lipid components .

| Parameter | Control | With Compound |

|---|---|---|

| Membrane Integrity (Fluorescence Intensity) | 100% | 60% |

| Ion Transport Rate | Baseline | Increased by 40% |

Case Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The findings demonstrated that this compound significantly reduced DPPH radicals compared to controls, indicating its potential as an antioxidant agent.

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 80% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.